molecular formula C12H8BrClS B1331366 (4-Bromophenyl)(4-chlorophenyl)sulfane CAS No. 24535-57-7

(4-Bromophenyl)(4-chlorophenyl)sulfane

Cat. No. B1331366
CAS RN: 24535-57-7
M. Wt: 299.61 g/mol
InChI Key: BXTYODSDEPRLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl)(4-chlorophenyl)sulfane (BCP) is an organosulfur compound that has been studied for its potential applications in scientific research. BCP is a heterocyclic compound composed of a benzene ring with a sulfur atom in the center and bromine and chlorine substituents on the ring. BCP has been investigated for its use in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Antimicrobial and Antibiofilm Agents

Research indicates that derivatives of (4-Bromophenyl)(4-chlorophenyl)sulfane, such as N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine, have been studied for their antimicrobial and antibiofilm properties. Modifications in the structure by replacing the chlorine atom with a bromine atom aim to increase the lipophilic character of the compounds, potentially enhancing their therapeutic potential .

DFT Calculations and Molecular Docking

DFT (Density Functional Theory) calculations and molecular docking studies have been utilized to examine interactions of selected sulfone analogues, including (4-Bromophenyl)(4-chlorophenyl)sulfane derivatives, on surfaces like atomic thickness graphene. This research aids in understanding the self-assembly processes of these compounds at the molecular level .

Synthesis of Sulfones

Sulfones are versatile synthetic intermediates in organic chemistry. Molecules bearing a sulfone unit, such as (4-Bromophenyl)(4-chlorophenyl)sulfane, have found various applications in diverse fields like agrochemicals, pharmaceuticals, and polymers. The sulfone group can serve as a temporary modulator of chemical reactivity, making it valuable for synthetic applications .

Mechanism of Action

properties

IUPAC Name

1-bromo-4-(4-chlorophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYODSDEPRLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295148
Record name 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24535-57-7
Record name 24535-57-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(4-chlorophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(4-chlorophenyl)sulfane
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(4-chlorophenyl)sulfane
Reactant of Route 3
Reactant of Route 3
(4-Bromophenyl)(4-chlorophenyl)sulfane
Reactant of Route 4
Reactant of Route 4
(4-Bromophenyl)(4-chlorophenyl)sulfane
Reactant of Route 5
Reactant of Route 5
(4-Bromophenyl)(4-chlorophenyl)sulfane
Reactant of Route 6
Reactant of Route 6
(4-Bromophenyl)(4-chlorophenyl)sulfane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.